7-Acetyl-2-(benzylthio)-7H-pyrrolo[2,3-D]pyrimidine
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Overview
Description
7-Acetyl-2-(benzylthio)-7H-pyrrolo[2,3-D]pyrimidine: is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-D]pyrimidine core substituted with an acetyl group at the 7-position and a benzylthio group at the 2-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetyl-2-(benzylthio)-7H-pyrrolo[2,3-D]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 7-Acetyl-2-(benzylthio)-7H-pyrrolo[2,3-D]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux.
Substitution: Benzyl chloride in the presence of a base such as sodium ethoxide in ethanol under reflux.
Major Products Formed:
Oxidation: Formation of 7-Acetyl-2-(benzylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine or 7-Acetyl-2-(benzylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine.
Reduction: Formation of 7-(1-Hydroxyethyl)-2-(benzylthio)-7H-pyrrolo[2,3-D]pyrimidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 7-Acetyl-2-(benzylthio)-7H-pyrrolo[2,3-D]pyrimidine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities. Derivatives of pyrrolopyrimidine have been shown to exhibit antimicrobial, antiproliferative, and anti-inflammatory properties . Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine: In medicine, this compound and its derivatives are explored for their potential as drug candidates. Their ability to inhibit specific enzymes or receptors makes them promising candidates for the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 7-Acetyl-2-(benzylthio)-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets. One of the primary targets is protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis . The exact pathways and molecular interactions depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Pyrido[2,3-D]pyrimidine: A closely related compound with a similar core structure but different substituents.
Phenylfuro[3,2-D]pyrimidine: Another heterocyclic compound with a furan ring fused to the pyrimidine core.
Quinazoline: A fused pyrimidine derivative with a benzene ring, known for its biological activities.
Uniqueness: 7-Acetyl-2-(benzylthio)-7H-pyrrolo[2,3-D]pyrimidine is unique due to the presence of both the acetyl and benzylthio groups, which impart distinct chemical and biological properties. These functional groups allow for specific interactions with molecular targets and enable the compound to undergo a variety of chemical reactions, making it a versatile building block in synthetic chemistry and a promising candidate in drug discovery .
Properties
Molecular Formula |
C15H13N3OS |
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Molecular Weight |
283.4 g/mol |
IUPAC Name |
1-(2-benzylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)ethanone |
InChI |
InChI=1S/C15H13N3OS/c1-11(19)18-8-7-13-9-16-15(17-14(13)18)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
CJVAGLZNSWCZTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC2=CN=C(N=C21)SCC3=CC=CC=C3 |
Origin of Product |
United States |
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